3-(3,5-Dimethoxyphenyl)-1-propene
Overview
Description
3,5-Dimethoxyallylbenzene is an olefinic compound.
Scientific Research Applications
Catalyst in Lignin Oxidation
3-(3,5-Dimethoxyphenyl)-1-propene has been used as a model compound in studying the reactivity of lignin towards hydrogen peroxide, catalyzed by specific manganese complexes. This research is significant in understanding lignin's reactivity and potential applications in biorefinery processes (Cui, Chen, Gratzl, & Patt, 1999).
X-ray Crystallography and NMR Spectroscopy
Investigations involving this compound have contributed to the field of X-ray crystallography and NMR spectroscopy, enhancing our understanding of molecular structures and bond nature in certain compounds (Li, Lundquist, & Stomberg, 1996).
Chalcone Studies
Research on this compound contributes to the broader understanding of chalcones, which are important in various chemical reactions and have potential applications in medicinal chemistry (Jasinski et al., 2010).
Role in Fungal Laccase-Catalyzed Oxidation
This compound has been used to study the role of fungal laccases in catalyzing oxidation, contributing to our understanding of enzymatic reactions and their potential industrial applications (Chen et al., 2000).
Propene/Ethylene Copolymerization
This compound has relevance in the field of copolymerization, specifically in studies focusing on catalyst regioselectivity for the industrial production of isotactic polypropylene (Busico et al., 2004).
Enantioselective Synthesis of Catechin Diastereomers
The compound has been utilized in the enantioselective synthesis of catechin diastereomers, adding value to the field of organic synthesis and medicinal chemistry (Rensburg, Heerden, Bezuidenhoudt, & Ferreira, 1997).
Mechanism of Action
Target of Action
The primary target of 3-(3,5-Dimethoxyphenyl)-1-propene, also known as DPP23, is reactive oxygen species (ROS) generation in cancer cells . ROS are unstable molecules containing oxygen that readily react with other molecules in cells . The generation of ROS specifically in cancer cells is a promising strategy for their selective killing .
Mode of Action
DPP23 exerts its antitumor activity through ROS-mediated apoptosis in cancer cells . Apoptosis is a form of programmed cell death that occurs in multicellular organisms. It involves a series of biochemical events leading to a characteristic cell morphology and death . The exact mechanism underlying ros generation by dpp23 remains unknown .
Biochemical Pathways
DPP23 alters global gene expression associated with multiple cellular responses, including oxidative stress and apoptosis . It modulates the expression of 13 genes involved in glutathione metabolism, including CHAC1, GCLC, G6PD, GSTO2, GSTA5, GSTM2, GSR, GPX3/6/8, GGT1, PGD, ATF4, and NAT8B . Of these, CHAC1 was most highly upregulated upon DPP23 treatment . DPP23 may induce GSH depletion through modulation of gene expression, which is especially involved in glutathione metabolism .
Result of Action
This selective killing is achieved through the generation of ROS and the subsequent oxidative stress and apoptosis .
Action Environment
The action of DPP23 can be influenced by various environmental factors. For instance, ROS is generated by the action of endogenous factors, such as the electron transport chain, peroxisomes, P450, Fe 2+, NADPH, cyclooxygenase, and lipoxygenase, and by exogenous factors, such as ultraviolet light, infrared rays, visible light, toxic environments, chemotherapeutics, and inflammation . These factors can potentially influence the action, efficacy, and stability of DPP23.
Biochemical Analysis
Biochemical Properties
3-(3,5-Dimethoxyphenyl)-1-propene plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substances. The interaction between this compound and cytochrome P450 can lead to the modulation of enzyme activity, affecting the metabolic pathways in which this enzyme is involved . Additionally, this compound can interact with proteins involved in oxidative stress responses, potentially influencing cellular redox states .
Cellular Effects
The effects of this compound on cellular processes are diverse. In cancer cells, it has been shown to induce reactive oxygen species (ROS) generation, leading to apoptosis . This selective induction of ROS in cancer cells, but not in healthy cells, suggests its potential as an anticancer agent. Furthermore, this compound can influence cell signaling pathways, such as the unfolded protein response, and modulate gene expression related to oxidative stress and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with cytochrome P450 can result in the inhibition of this enzyme, affecting the metabolism of other compounds . Additionally, this compound can modulate gene expression by influencing transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Studies have shown that its stability and degradation can impact its long-term effects on cellular function. For example, prolonged exposure to this compound can lead to sustained ROS generation and apoptosis in cancer cells . Additionally, the compound’s stability under various conditions can influence its efficacy in biochemical assays .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it may exhibit beneficial effects, such as the selective induction of apoptosis in cancer cells. At higher doses, it can lead to toxic effects, including oxidative damage to healthy tissues . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxidative stress and detoxification. It interacts with enzymes such as glutathione S-transferase, which plays a role in the detoxification of reactive intermediates . This interaction can influence metabolic flux and the levels of various metabolites within the cell .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins. These interactions can affect its localization and accumulation in different cellular compartments . For instance, its binding to transport proteins can facilitate its movement across cellular membranes .
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, its localization to the mitochondria can enhance its ability to induce ROS generation and apoptosis in cancer cells .
Properties
IUPAC Name |
1,3-dimethoxy-5-prop-2-enylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O2/c1-4-5-9-6-10(12-2)8-11(7-9)13-3/h4,6-8H,1,5H2,2-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOYCNNBWHOVQFR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)CC=C)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50335374 | |
Record name | 1-Allyl-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
64118-89-4 | |
Record name | 1-Allyl-3,5-dimethoxybenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50335374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.